molecular formula C19H18ClN3O3 B2479963 4-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide CAS No. 421575-68-0

4-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

Cat. No. B2479963
M. Wt: 371.82
InChI Key: GNSXXCOXLYMIRK-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, reagents, and conditions used in the synthesis, as well as the yield and purity of the final product.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include its reactivity with various reagents, its role as a reactant or product in certain reactions, and the mechanisms of these reactions.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra.


Scientific Research Applications

Crystal Structure and Hydrogen Bonding

The study of hydrogen bonding and crystal structures of similar pyrimidine derivatives has provided insights into their molecular conformations and interactions. For instance, research on anticonvulsant enaminones, closely related to the compound , has revealed how the cyclohexene rings adopt sofa conformations, and the intermolecular N-H⋯O=C hydrogen bonds form infinite chains of molecules, offering a foundation for understanding their molecular stability and reactivity (Kubicki, Bassyouni, & Codding, 2000).

Antimicrobial and Anti-inflammatory Agents

Compounds structurally related to 4-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibited significant inhibition on bacterial and fungal growth, comparable to standard drugs, indicating their potential as antimicrobial and anti-inflammatory agents (Akbari et al., 2008).

Synthesis and Characterization of Derivatives

The synthesis of novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties, demonstrates the versatility of pyrimidine derivatives in drug development. These compounds, through their synthesis process, underline the chemical adaptability and potential therapeutic uses of pyrimidine derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cytotoxicity Studies

Research into the cytotoxicity of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including studies on Ehrlich Ascites Carcinoma (EAC) cells, highlights the potential of pyrimidine derivatives in cancer therapy. These studies are crucial for identifying compounds with favorable anticancer properties (Hassan, Hafez, & Osman, 2014).

Electrochromic and Conductive Properties

The exploration of novel aromatic polyamides with pendant dimethoxy-substituted triphenylamine units, derived from pyrimidine structures, showcases their application in electrochromic devices. These polymers exhibit excellent levels of thermal stability, strong UV-vis absorption, and pronounced electrochromic activity, demonstrating the utility of pyrimidine derivatives in materials science (Chang & Liou, 2008).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. It would also include appropriate handling and disposal procedures.


Future Directions

This would involve a discussion of potential future research directions. It could include potential applications of the compound, further reactions it could be involved in, or further properties that could be studied.


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properties

IUPAC Name

4-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-11-16(18(24)22-14-9-5-6-10-15(14)26-2)17(23-19(25)21-11)12-7-3-4-8-13(12)20/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSXXCOXLYMIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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